molecular formula C8H5BrF3I B8090020 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene

2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene

Cat. No.: B8090020
M. Wt: 364.93 g/mol
InChI Key: YQXCBZJKBGFVGB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3I. This compound is characterized by the presence of bromomethyl, iodo, and trifluoromethyl groups attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, nitriles, and thioethers.

    Coupling: Products are typically biaryl compounds.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromomethyl and iodo groups act as reactive sites for nucleophilic substitution and coupling reactions. The trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive or stabilizing certain intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)benzene
  • 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
  • 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene

Uniqueness

2-(Bromomethyl)-4-iodo-1-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and iodo groups, which provide multiple reactive sites for chemical modifications. The trifluoromethyl group further enhances its reactivity and stability, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

2-(bromomethyl)-4-iodo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3I/c9-4-5-3-6(13)1-2-7(5)8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXCBZJKBGFVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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